molecular formula C7H15N3OS2 B13834493 5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid CAS No. 86451-45-8

5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid

Katalognummer: B13834493
CAS-Nummer: 86451-45-8
Molekulargewicht: 221.3 g/mol
InChI-Schlüssel: HNPQJYRZYQRLFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid is a complex organic compound with a unique structure that includes both amino and sulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid typically involves multiple steps, starting from simpler precursor molecules. The exact synthetic route can vary, but it generally includes the introduction of the diaminomethylidene and sulfanylmethyl groups through specific chemical reactions. Common reagents used in these reactions include amines, thiols, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amino groups.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid include:

  • 5-carbamimidamido-2-{[2-(2,2-diphenylethoxy)-1-hydroxyethylidene]amino}pentanoic acid
  • Other diphenylmethane derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of amino and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

86451-45-8

Molekularformel

C7H15N3OS2

Molekulargewicht

221.3 g/mol

IUPAC-Name

5-(diaminomethylideneamino)-2-(sulfanylmethyl)pentanethioic S-acid

InChI

InChI=1S/C7H15N3OS2/c8-7(9)10-3-1-2-5(4-12)6(11)13/h5,12H,1-4H2,(H,11,13)(H4,8,9,10)

InChI-Schlüssel

HNPQJYRZYQRLFN-UHFFFAOYSA-N

Kanonische SMILES

C(CC(CS)C(=O)S)CN=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.